molecular formula C9H8ClNO B1423422 (7-chloro-1H-indol-4-yl)methanol CAS No. 1167055-35-7

(7-chloro-1H-indol-4-yl)methanol

Cat. No.: B1423422
CAS No.: 1167055-35-7
M. Wt: 181.62 g/mol
InChI Key: MTPPCZJVZJDUMQ-UHFFFAOYSA-N
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Description

(7-chloro-1H-indol-4-yl)methanol: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name

(7-chloro-1H-indol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPPCZJVZJDUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CO)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 7-chloroindole with formaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for (7-chloro-1H-indol-4-yl)methanol may involve large-scale chlorination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to (7-chloro-1H-indol-4-yl)methanol. For instance, a series of synthesized compounds were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited potent antiplasmodial activity in the nanomolar range. Specifically, compound 7g demonstrated significant effectiveness against chloroquine-resistant strains, achieving an IC90 that supports its candidacy as an antimalarial drug .

Table 1: In Vivo Antimalarial Activity of Selected Compounds

CompoundDose (mg/kg)% Suppression on Day 4Survival Rate
7a100 x 7 days1005/6
7g100 x 7 days1005/5

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various indole derivatives, including those based on this compound, have shown promising results against multiple cancer cell lines. For example, studies report IC50 values ranging from 4.0 to 10.0 µM for several derivatives, indicating their potential as effective anticancer agents.

Table 2: Anticancer Activity of Indole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A4.0A549 (Lung)
Compound B8.5MCF-7 (Breast)
Compound C10.0HeLa (Cervical)

Anti-inflammatory Effects

In addition to its antimalarial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures, suggesting its potential use in treating inflammatory diseases .

Table 3: Cytokine Inhibition by this compound

Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
108978
259582

Dye and Pigment Production

The aromatic properties of this compound make it suitable for use in the production of dyes and pigments. Its structural characteristics allow it to participate in various chemical reactions that yield vibrant colors, which are valuable in textile and cosmetic industries .

Mechanism of Action

The mechanism of action of (7-chloro-1H-indol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: (7-chloro-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

Introduction

(7-chloro-1H-indol-4-yl)methanol is a compound belonging to the indole family, characterized by a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H8ClN CAS Number 1167055 35 7 \text{C}_9\text{H}_8\text{ClN}\quad \text{ CAS Number 1167055 35 7 }

Synthesis : The compound can be synthesized through a reaction between 7-chloroindole and formaldehyde under acidic conditions, yielding high purity products suitable for biological evaluation.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways.
  • Biochemical Pathways : These compounds are known to impact numerous biochemical pathways, including those related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell growth through various mechanisms:

  • Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : These compounds may promote apoptosis in tumor cells via mitochondrial pathways .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This suggests its potential application in developing new antimicrobial agents.

Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of indole derivatives, including this compound. These compounds may exhibit anxiolytic and sedative properties, which could be beneficial in treating anxiety disorders. The mechanism involves modulation of neurotransmitter systems within the central nervous system .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 50 µM, the compound significantly reduced cell viability after four days of treatment, suggesting its potential as a therapeutic agent in breast cancer management .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against clinical isolates of resistant bacterial strains. The findings demonstrated that the compound effectively inhibited bacterial growth, indicating its potential use in treating infections caused by multidrug-resistant organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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